molecular formula C16H13ClN2O3S3 B2595446 2-(4-chlorobenzenesulfonyl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide CAS No. 895457-37-1

2-(4-chlorobenzenesulfonyl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide

Cat. No.: B2595446
CAS No.: 895457-37-1
M. Wt: 412.92
InChI Key: MDQUFUKBJFMHCG-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzenesulfonyl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide is a sulfonamide-benzothiazole hybrid compound characterized by a 4-chlorobenzenesulfonyl group and a methylsulfanyl-substituted benzothiazole core. The benzothiazole moiety is known for its role in modulating electronic and steric properties, while sulfonamide groups often enhance solubility and binding affinity in biological systems .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S3/c1-23-16-19-13-7-4-11(8-14(13)24-16)18-15(20)9-25(21,22)12-5-2-10(17)3-6-12/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQUFUKBJFMHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzenesulfonyl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The chlorine atom in the 4-chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Nucleophiles: Amines, thiols, and alcohols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acid and amine.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used in studies to understand the interactions of sulfonyl and benzothiazole groups with biological targets.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzenesulfonyl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide is not well-documented. compounds with similar structures often interact with biological targets through the sulfonyl and benzothiazole groups, which can form hydrogen bonds and other interactions with proteins and enzymes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a broader class of N-substituted benzothiazole acetamides. Below is a detailed comparison with key analogs from patents and crystallographic studies:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Key Substituents Molecular Features Reported Applications/Findings Reference
Target Compound : 2-(4-Chlorobenzenesulfonyl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide - 4-Chlorobenzenesulfonyl
- 2-Methylsulfanyl-benzothiazole
- Sulfonyl group enhances polarity
- Benzothiazole core enables π-π stacking
Likely intermediate for bioactive heterocycles
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide - 4-Chlorophenyl
- 6-Trifluoromethyl-benzothiazole
- CF₃ group increases lipophilicity
- Chlorophenyl enhances steric bulk
Patent-listed analog (potential antimicrobial use)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide - 4-Chloro-2-nitrophenyl
- Methylsulfonyl
- Nitro group introduces electron-withdrawing effects
- Sulfonyl stabilizes conformation
Crystal structure resolved; intermolecular H-bonding observed
2-Chloro-N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}-N-methylpropanamide - Pyridinyl-piperidine
- Chloroacetamide
- Heterocyclic amine enhances solubility
- Chloroacetamide offers reactivity
Building block for drug discovery (Enamine Ltd)

Key Observations:

Substituent Effects: The 4-chlorobenzenesulfonyl group in the target compound distinguishes it from analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide, which lacks sulfonyl functionality. Sulfonyl groups are known to improve metabolic stability and binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrases) . Methylsulfanyl at the benzothiazole 2-position may enhance hydrophobic interactions compared to nitro or trifluoromethyl groups in other derivatives.

Crystallographic Insights :

  • Analogous compounds, such as N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, exhibit intermolecular hydrogen bonding (e.g., C–H⋯O interactions), which stabilize crystal packing . The target compound’s sulfonyl and benzothiazole groups likely facilitate similar interactions, influencing solubility and solid-state stability.

Synthetic Utility :

  • The patent (EP3 348 550A1) highlights benzothiazole acetamides as precursors for heterocyclic compounds. The target compound’s sulfonyl group may offer a reactive handle for further functionalization, akin to chloroacetamides used in Enamine’s building blocks .

Biological Activity

The compound 2-(4-chlorobenzenesulfonyl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide (C15H14ClN3O2S3) is a complex organic molecule characterized by its unique structural features, including a benzothiazole moiety and a sulfonamide group. This compound has garnered attention due to its potential therapeutic applications, particularly in the realm of pharmacology.

Chemical Structure and Properties

The structural formula of the compound includes:

  • Benzothiazole moiety : Known for its diverse biological activities.
  • Chlorobenzenesulfonyl group : Enhances solubility and biological interactions.
  • Methylsulfanyl substituent : May contribute to the compound's reactivity and biological profile.

Structural Representation

C15H14ClN3O2S3\text{C}_{15}\text{H}_{14}\text{Cl}\text{N}_{3}\text{O}_{2}\text{S}_{3}

Anticancer Potential

Research indicates that compounds containing benzothiazole and sulfonamide functionalities often exhibit significant anticancer properties. For instance, similar compounds have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Compound NameStructureBiological Activity
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamideC16H13ClN2OSAnticancer
4-Chloro-N-(5-methylthiazol-2-yl)benzamideC10H9ClN2OSAntibacterial
N-(p-Toluenesulfonyl)benzamideC10H11NO2SAntifungal

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with key biological targets:

  • Protein Kinases : The compound may inhibit specific kinases involved in cancer progression.
  • Enzymatic Interactions : It could interfere with enzymes that facilitate tumor growth.

Case Studies

In a study evaluating benzothiazole derivatives for their anticancer activity, several compounds were synthesized and tested for their effects on human cancer cell lines. The results indicated that modifications in the substituents significantly influenced the potency of these compounds. For example, compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .

Synthesis and Testing

The synthesis of this compound involves multiple steps, including the formation of the benzothiazole core followed by sulfonation reactions. Subsequent biological evaluations typically include:

  • Cell Viability Assays : To determine cytotoxic effects on various cancer cell lines.
  • Mechanistic Studies : To elucidate pathways affected by the compound.

Comparative Analysis with Similar Compounds

A comparative analysis with related compounds shows that structural variations significantly affect biological outcomes. For instance, compounds with different halogen substitutions on the aromatic rings displayed varying degrees of anticancer activity, suggesting that electronic effects play a crucial role in their pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(4-chlorobenzenesulfonyl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct experiments in a fume hood to avoid inhalation of dust/aerosols.
  • Storage : Store in airtight containers away from heat, moisture, and incompatible substances (e.g., strong oxidizers).
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste.
  • Emergency Response : For skin contact, wash with soap/water; for ingestion, seek medical attention immediately .

Q. How can this compound be synthesized, and what are critical reaction conditions?

  • Methodological Answer :

  • Synthesis Route : Adapt methods from analogous sulfonamide derivatives:

React the benzothiazole precursor (e.g., 2-(methylsulfanyl)-1,3-benzothiazol-6-amine) with 4-chlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen.

Use a coupling agent (e.g., HATU) to facilitate amide bond formation.

Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

  • Key Parameters : Maintain anhydrous conditions, monitor pH (neutral to slightly basic), and control temperature (20–25°C).

Q. What analytical techniques are suitable for structural characterization?

  • Methodological Answer :

  • X-ray Crystallography : Resolve bond lengths/angles (e.g., sulfonyl group geometry) and intermolecular interactions (e.g., hydrogen bonding) .
  • NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons in benzothiazole at δ 7.5–8.5 ppm; methylsulfanyl group at δ 2.5 ppm).
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

Advanced Research Questions

Q. How can environmental fate studies be designed to assess this compound’s persistence and bioaccumulation?

  • Methodological Answer :

  • Experimental Design :
  • Abiotic Compartments : Measure hydrolysis rates (pH 4–9, 25–50°C), photolysis (UV-Vis irradiation), and sorption to soil/sediment (OECD 106/121 guidelines).
  • Biotic Compartments : Use microcosms to study microbial degradation (e.g., OECD 307) and bioaccumulation in model organisms (e.g., Daphnia magna) .
  • Analytical Tools : LC-MS/MS for trace quantification; QSAR models to predict log Kow and BCF.

Q. How might structural modifications alter biological activity, and how can SAR be systematically evaluated?

  • Methodological Answer :

  • SAR Strategy :

Synthesize derivatives with variations in:

  • Sulfonyl substituents (e.g., 4-fluoro vs. 4-nitro).
  • Benzothiazole moiety (e.g., methylsulfanyl to sulfoxide).

Screen for activity (e.g., enzyme inhibition, cytotoxicity) using dose-response assays (IC50 determination).

Perform molecular docking to correlate substituent effects with target binding (e.g., kinase domains) .

  • Data Analysis : Use multivariate regression to identify key descriptors (e.g., Hammett σ, steric parameters).

Q. How should conflicting data on solubility/stability be resolved in different solvent systems?

  • Methodological Answer :

  • Controlled Experiments :
  • Solubility : Use shake-flask method (OECD 105) across solvents (e.g., DMSO, PBS, ethanol) at 25°C.
  • Stability : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH).
  • Contradiction Resolution :
  • Validate purity (HPLC >95%); rule out impurities as confounding factors.
  • Replicate studies with standardized protocols (e.g., USP <711>).

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